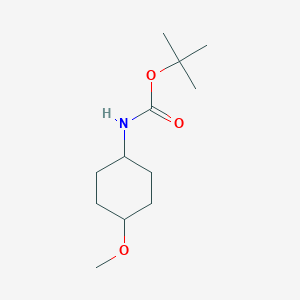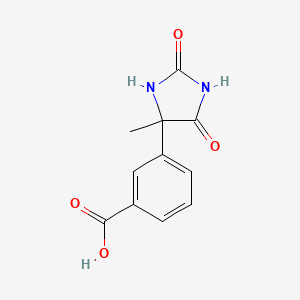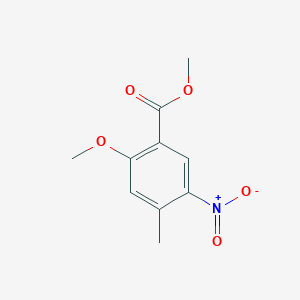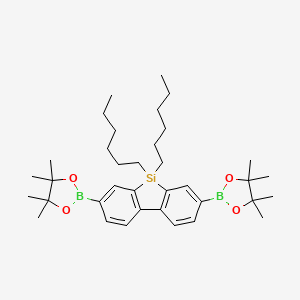
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine
Übersicht
Beschreibung
The compound “1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “1-(4-Chloro-3-fluorophenyl)” part of the molecule indicates a phenyl ring (a derivative of benzene) that is substituted with a chlorine atom at the 4th position and a fluorine atom at the 3rd position. The “3-methyl” indicates a methyl group (-CH3) attached to the 3rd position of the piperazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-chloro-3-fluorophenyl derivative with a 3-methylpiperazine derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a saturated cyclic compound, and a phenyl ring, which is an aromatic ring. The presence of the chlorine and fluorine atoms would make the phenyl ring more electronegative.Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the chlorine and fluorine atoms on the phenyl ring could make it more reactive towards electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar C-Cl and C-F bonds could give it some degree of polarity, and the piperazine ring could potentially form hydrogen bonds.Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
The structure of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine is analogous to intermediates used in the synthesis of various pharmaceutical agents. For instance, compounds with similar phenylpiperazine cores have been employed in the development of neurokinin-1 receptor antagonists, which are explored for their potential in treating depression and emesis (Harrison et al., 2001). This highlights the compound's relevance in designing central nervous system drugs.
Antimicrobial and Antitubercular Activity
Derivatives of phenylpiperazine have shown significant biological activity against various microbial strains. Research by Biava et al. (2006) on pyrrole derivatives, for example, demonstrates the potential of phenylpiperazine derivatives in combating Mycobacterium tuberculosis, indicating the broader applicability of such structures in developing new antimycobacterial agents (Biava et al., 2006).
Pesticidal Applications
Compounds featuring the phenylpiperazine moiety have also been investigated for their pesticidal activities. A study on thiazole derivatives, for instance, showcased their efficacy against mosquito larvae and phytopathogenic fungi, suggesting that similar structural frameworks could be utilized for developing novel pesticides (Choi et al., 2015).
Material Science and Analytical Chemistry
In the realm of material science and analytical chemistry, derivatives similar to 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine are used in the synthesis of organic compounds with potential applications as functional materials or analytical reagents. The synthesis and characterization of various N-derivatives have been reported, providing foundational knowledge for further exploration in these fields (Olszewska et al., 2011).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The study of piperazine derivatives is a rich field with potential for the discovery of new therapeutic agents. This particular compound could be of interest for further study, given the biological activities associated with other piperazine derivatives.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a detailed and accurate analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c1-8-7-15(5-4-14-8)9-2-3-10(12)11(13)6-9/h2-3,6,8,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNIUVDGBXVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)

![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
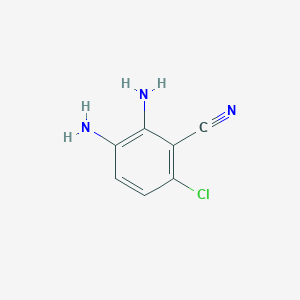
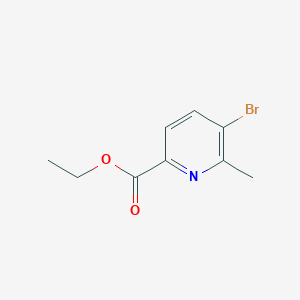
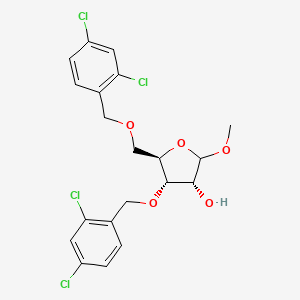
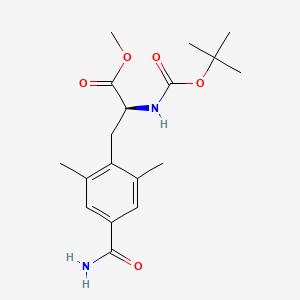
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
